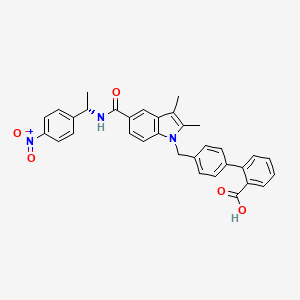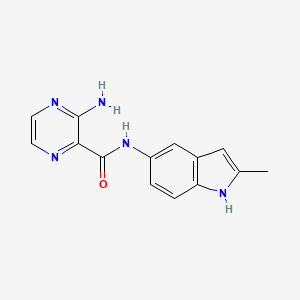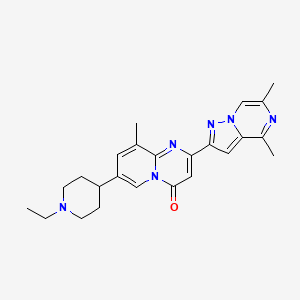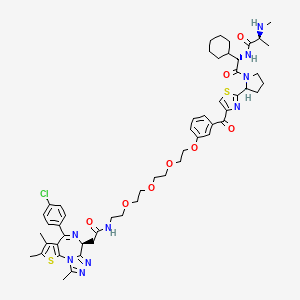
SR1664
Descripción general
Descripción
Apart from direct peroxisome proliferator-activated receptor γ (PPARγ) agonism, several PPARγ ligands have recently been shown to exert anti-diabetic effects through a second, distinct biochemical function: blocking the obesity-linked phosphorylation of PPARγ by cyclin-dependent kinase 5 (Cdk5) at serine 273.1 This effect requires binding to the PPARγ ligand binding domain, which causes a conformational change that interferes with the ability of Cdk5 to phosphorylate serine 273. SR 1664 is a small molecule that blocks phosphorylation of peroxisome proliferator-activated receptor γ (PPARγ) by cyclin-dependent kinase 5 with an IC50 value of 80 nM (Ki = 28.7 nM) without exhibiting agonist activity at the PPARγ receptor. It demonstrates potent, dose-dependent anti-diabetic effects in obese mice without inducing fluid retention and weight gain or inhibiting bone formation.
SR1664 is a potent and selective PPARγ inhibitor with potential antidiabetic activity. This compound binds to PPARγ and potently inhibits Cdk5-mediated PPARγ phosphorylation (IC50 = 80 nM; Ki = 28.67 nM) without exhibiting PPARγ agonist activity.
Aplicaciones Científicas De Investigación
Reducción de la fibrosis hepática relacionada con la obesidad
Se ha encontrado que SR1664 reduce eficazmente la fibrosis hepática asociada con la obesidad {svg_1}. En un estudio, se alimentó a ratones con una dieta rica en grasas y carbohidratos para inducir el hígado graso con fibrosis, y luego se determinó el efecto de this compound. Los resultados mostraron que this compound no mejoró la sensibilidad a la insulina, pero sí redujo eficazmente la fibrosis hepática, sin causar aumento de peso {svg_2}.
Tratamiento de la enfermedad hepática
La obesidad puede contribuir al desarrollo de enfermedades hepáticas, incluida la acumulación de exceso de colágeno (fibrosis), que conduce a la disfunción orgánica {svg_3}. This compound, al ser un modulador selectivo del receptor gamma activado por proliferadores de peroxisomas (PPARγ), ha mostrado potencial en el tratamiento de enfermedades hepáticas {svg_4}.
Inhibición de la activación de las células estrelladas hepáticas
Las células estrelladas hepáticas (HSC) son las principales células productoras de colágeno del hígado en la fibrosis {svg_5}. Se ha encontrado que this compound reduce la activación de las HSC, lo que podría reducir la fibrosis {svg_6}.
Reducción de la fibrosis hepática establecida
En un estudio utilizando el modelo de ratón de fibrosis hepática establecida con tetracloruro de carbono, el tratamiento con this compound redujo el contenido total y de colágeno tipo 1 sin aumentar el peso corporal {svg_7}. Esto sugiere que this compound podría ser un tratamiento potencial para la fibrosis hepática establecida {svg_8}.
Disminución de la abundancia de células estrelladas hepáticas activadas
La abundancia de células estrelladas hepáticas activadas se redujo significativamente con el tratamiento con this compound {svg_9}. Esto indica que this compound podría desempeñar un papel en el manejo de las afecciones relacionadas con la sobreactivación de las células estrelladas hepáticas {svg_10}.
Inhibición del fenotipo profibrótico de las células estrelladas hepáticas
Se ha encontrado que this compound inhibe el fenotipo profibrótico de las células estrelladas hepáticas {svg_11}. Esto sugiere que this compound podría usarse en el tratamiento de afecciones caracterizadas por un fenotipo profibrótico de las células estrelladas hepáticas {svg_12}.
Estos hallazgos respaldan el uso de fármacos PPARγ selectivos como this compound para el tratamiento de la fibrosis hepática {svg_13} {svg_14} {svg_15}.
Mecanismo De Acción
Target of Action
SR1664 primarily targets the peroxisome proliferator-activated receptor gamma (PPARγ), a member of the nuclear receptor superfamily . PPARγ is a critical regulator of adipocyte differentiation, maintenance, and function . It also plays a role in the maturation and function of various immune system-related cell types .
Mode of Action
this compound binds to PPARγ and potently inhibits Cdk5-mediated PPARγ phosphorylation . This interaction blocks the obesity-linked phosphorylation of PPARγ at serine 273 , a process linked to insulin resistance .
Biochemical Pathways
The inhibition of PPARγ phosphorylation by this compound impacts several biochemical pathways. PPARγ controls cell proliferation in various tissues and organs, including colon, breast, prostate, and bladder . Dysregulation of PPARγ signaling is linked to tumor development in these organs . By blocking PPARγ phosphorylation, this compound can potentially influence these pathways and their downstream effects.
Pharmacokinetics
While this compound has shown promising results in preclinical studies, its pharmacokinetic properties are less than ideal. The compound has been described as having unfavorable pharmacokinetic properties, which may limit its utility in chronic studies .
Result of Action
Despite its pharmacokinetic limitations, this compound has demonstrated potent antidiabetic activity in murine models of diabetes . It effectively reduced liver fibrosis without causing weight gain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, diet can play a significant role in the compound’s efficacy. In a study where mice were fed a high fat and high carbohydrate diet to induce fatty liver with fibrosis, this compound effectively reduced liver fibrosis .
Análisis Bioquímico
Biochemical Properties
SR1664 functions as a PPARγ antagonist, binding to the receptor and inhibiting the phosphorylation of PPARγ by cyclin-dependent kinase 5 (Cdk5) at serine 273. This inhibition is crucial as it prevents the dysregulation of genes associated with insulin resistance. The compound has an IC50 value of 80 nM and a Ki value of 28.67 nM, indicating its high potency . This compound interacts with various biomolecules, including PPARγ itself, and modulates its activity without inducing classical transcriptional agonism. This selective modulation is beneficial as it retains the insulin-sensitizing effects of PPARγ activation while minimizing adverse effects such as weight gain and fluid retention .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly adipocytes and hepatic stellate cells. In adipocytes, this compound enhances insulin sensitivity by blocking the phosphorylation of PPARγ, thereby improving glucose uptake and lipid metabolism . In hepatic stellate cells, this compound reduces the expression of fibrotic markers and collagen production, indicating its potential in mitigating liver fibrosis . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PPARγ and its downstream targets .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to an alternate site on PPARγ, distinct from the classical ligand-binding domain. This binding blocks the phosphorylation of PPARγ at serine 273 by Cdk5, preventing the dysregulation of insulin-responsive genes . The inhibition of this phosphorylation is sufficient to elicit anti-diabetic effects, as demonstrated in various studies . Furthermore, this compound does not induce the classical agonism of PPARγ, thereby avoiding the adverse effects associated with full agonists .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that this compound retains its inhibitory effects on PPARγ phosphorylation and its insulin-sensitizing properties over extended periods . Additionally, long-term treatment with this compound in animal models has shown a reduction in fibrosis and improved metabolic profiles without significant degradation or loss of efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively improves insulin sensitivity and reduces fibrosis without causing adverse effects . At higher doses, there may be a risk of toxicity or other adverse effects, although these have not been extensively reported in the literature . The optimal dosage of this compound for therapeutic applications remains an area of active research .
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose and lipid metabolism. By modulating the activity of PPARγ, this compound influences the expression of genes involved in these pathways, thereby improving insulin sensitivity and reducing lipid accumulation . The compound also affects metabolic flux and metabolite levels, contributing to its overall therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to PPARγ and other cellular components . This targeted distribution is crucial for its selective modulation of PPARγ activity and its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with PPARγ and modulates its activity. The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective binding and inhibition of PPARγ phosphorylation . This precise localization is essential for its selective modulation of PPARγ and its therapeutic potential .
Propiedades
IUPAC Name |
2-[4-[[2,3-dimethyl-5-[[(1S)-1-(4-nitrophenyl)ethyl]carbamoyl]indol-1-yl]methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O5/c1-20-22(3)35(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)34-21(2)24-12-15-27(16-13-24)36(40)41/h4-18,21H,19H2,1-3H3,(H,34,37)(H,38,39)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJDFXNUWZTHIM-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B610881.png)



![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B610898.png)



